molecular formula C29H31ClN6O3 B8819890 Tepotinib Hydrochloride CAS No. 1946826-82-9

Tepotinib Hydrochloride

カタログ番号: B8819890
CAS番号: 1946826-82-9
分子量: 547.0 g/mol
InChIキー: KZVOMLRKFJUTLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Overview of Receptor Tyrosine Kinase (RTK) Inhibition in Oncology Research

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating essential cellular processes, including growth, differentiation, metabolism, and motility. researchgate.net These enzymes function by transferring a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby activating a cascade of intracellular signaling pathways. researchgate.netnih.gov In healthy tissues, RTK activity is tightly controlled. However, in many types of cancer, these signaling pathways become dysregulated due to genetic alterations such as mutations, gene amplifications, or overexpression of the RTKs themselves. researchgate.netmdpi.com This aberrant activation can lead to uncontrolled cell proliferation, survival, angiogenesis, and metastasis, which are hallmarks of cancer. mdpi.comnih.govsigmaaldrich.com

The critical role of dysregulated RTKs in driving cancer has made them a prime target for therapeutic intervention in oncology. nih.govmdpi.com The development of tyrosine kinase inhibitors (TKIs) represents a major breakthrough in cancer treatment, moving away from traditional cytotoxic chemotherapy towards more targeted approaches. mdpi.com These inhibitors are broadly categorized into small-molecule inhibitors, which typically target the intracellular kinase domain, and monoclonal antibodies that target the extracellular domain of the receptor. researchgate.netmdpi.com By blocking the activity of specific RTKs that are driving tumor growth, these targeted therapies can offer improved efficacy and potentially reduced side effects compared to non-specific treatments. uspharmacist.com

Significance of Mesenchymal-Epithelial Transition (MET) Kinase in Oncogenesis

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that is a key player in both normal physiological processes and the development and progression of cancer. nih.govamegroups.org Under normal circumstances, the MET signaling pathway is vital for embryonic development, wound healing, and tissue regeneration. mdpi.com However, its aberrant activation in tumor cells can drive a multitude of processes that contribute to malignancy. nih.govmdpi.com

Dysregulation of MET signaling in cancer can occur through several distinct molecular mechanisms, leading to its constitutive, or uncontrolled, activation. mdpi.com These mechanisms can render tumor cells "addicted" to the MET pathway for their growth and survival. sigmaaldrich.commdpi.com

MET exon 14 skipping alterations: These mutations cause the cell to skip over a section of the MET gene's instructions, known as exon 14, when making the MET protein. lung.org This results in a faulty protein that is not properly degraded, leading to its accumulation and sustained signaling. nih.govascopubs.org MET exon 14 skipping is a recognized oncogenic driver in a subset of non-small cell lung cancers (NSCLC), occurring in approximately 3-4% of cases. nih.govtargetedonc.com

Gene amplification: This involves the creation of multiple extra copies of the MET gene, leading to an overproduction of the MET receptor protein on the cell surface. lung.orgnih.govoncokb.org This increased receptor density can lead to ligand-independent activation and enhanced signaling. mdpi.comnih.gov MET amplification is found in various cancers, including lung, gastric, and renal cancers. oncokb.orgnih.gov

Overexpression: Increased expression of the MET protein can also occur without an increase in the number of gene copies. mdpi.com This can be driven by other oncogenes or environmental factors within the tumor microenvironment. mdpi.com Overexpression of MET is a common feature in many solid tumors and is often associated with a poor prognosis. amegroups.orgcancernetwork.com

Rearrangement: Chromosomal rearrangements can lead to the fusion of the MET gene with another gene, resulting in a hybrid protein with constitutive kinase activity. oup.com The initial discovery of MET as an oncogene was through the identification of such a rearrangement (TPR-MET). oup.comnih.gov

Mechanism of Aberrant MET ActivationDescriptionAssociated Cancer Types (Examples)
MET Exon 14 Skipping Splicing mutations lead to the removal of exon 14, impairing receptor degradation and increasing MET protein stability. nih.govascopubs.orgNon-Small Cell Lung Cancer (NSCLC) nih.govclinicallabs.com.au
Gene Amplification Increased copy number of the MET gene results in overexpression of the MET receptor and constitutive activation. lung.orgnih.govoncokb.orgLung Cancer, Gastric Cancer, Renal Cancer oncokb.orgnih.gov
Overexpression Elevated levels of MET protein without gene amplification, often driven by other oncogenic signals or the tumor microenvironment. mdpi.comcancernetwork.comMultiple solid tumors including breast, colorectal, and head and neck cancers. mdpi.com
Gene Rearrangement Fusion of the MET gene with another gene, creating a hybrid protein with constant kinase activity. oup.comnih.govGastric Carcinoma, Osteosarcoma oup.comnih.gov

The sole known ligand for the MET receptor is Hepatocyte Growth Factor (HGF). nih.govbiochempeg.com The interaction between HGF and MET, known as the HGF/MET axis, is a tightly regulated signaling pathway in normal physiology. nih.gov However, in the context of cancer, this axis is frequently hijacked to promote tumor progression and metastasis. nih.govmdpi.comresearchgate.net

Upon HGF binding, the MET receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. nih.govnih.gov This triggers a cascade of intracellular pathways, including the RAS-ERK/MAPK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. nih.govmdpi.com Aberrant activation of the HGF/MET axis can lead to:

Increased cell proliferation and survival: By activating pro-growth and anti-apoptotic pathways. mdpi.commdpi.commdpi.com

Enhanced cell motility and invasion: Promoting the "epithelial-to-mesenchymal transition" (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. nih.govnih.gov

Angiogenesis: Stimulating the formation of new blood vessels to supply the tumor with nutrients and oxygen. nih.govmdpi.com

Metastasis: Facilitating the spread of cancer cells from the primary tumor to distant organs. nih.govmdpi.com

Some tumors can create a self-sustaining loop by producing their own HGF or by stimulating surrounding stromal cells to do so, leading to continuous autocrine or paracrine activation of MET. mdpi.com

Historical Context of MET Inhibitor Development and the Academic Landscape

The journey to therapeutically target the MET pathway began with its discovery as a transforming oncogene in the early 1980s. aacrjournals.orgwikipedia.org For decades, research focused on unraveling the complex signaling network of the HGF/MET axis and its role in both normal development and tumorigenesis. aacrjournals.org This foundational research established MET's credentials as a bona fide oncogene and a promising therapeutic target. sigmaaldrich.com

The development of MET inhibitors started with non-selective compounds like K252a, a staurosporine (B1682477) analogue, which inhibited multiple kinases. aacrjournals.org The quest for more specific inhibitors led to the development of molecules like SU11274 and PHA-665752, which provided the initial proof-of-concept that selective MET inhibition could produce anti-tumor effects. wikipedia.org The development landscape has since evolved to include various types of inhibitors, including small molecules and monoclonal antibodies. nih.govbiochempeg.com A significant breakthrough came with the approval of multi-kinase inhibitors like crizotinib (B193316), which, while also targeting ALK and ROS1, showed efficacy in MET-driven cancers. biochempeg.comaacrjournals.org This success spurred the development of more selective MET inhibitors to potentially reduce off-target effects and improve efficacy in patient populations with specific MET alterations. uspharmacist.com

Tepotinib (B1684694) Hydrochloride as a Selective Type Ib MET Inhibitor

Tepotinib is a potent and highly selective, orally administered small-molecule inhibitor of the MET receptor tyrosine kinase. oup.comnih.gov It is classified as a type Ib inhibitor, a category that also includes compounds like capmatinib (B1663548) and savolitinib. oup.com This classification relates to its specific mode of binding to the MET kinase domain. Tepotinib was specifically designed to potently and selectively inhibit MET kinase activity, irrespective of the mechanism of MET activation. nih.govnih.gov Research has shown that tepotinib inhibits MET phosphorylation in a concentration-dependent manner. nih.govnih.gov

The rationale for developing highly selective MET inhibitors like tepotinib is multifaceted. mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

1946826-82-9

分子式

C29H31ClN6O3

分子量

547.0 g/mol

IUPAC名

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrate;hydrochloride

InChI

InChI=1S/C29H28N6O2.ClH.H2O/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H;1H2

InChIキー

KZVOMLRKFJUTLK-UHFFFAOYSA-N

正規SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl

製品の起源

United States

Molecular Mechanisms of Action and Target Engagement of Tepotinib Hydrochloride

Direct Inhibition of MET Kinase Activity

Tepotinib (B1684694) directly targets the MET receptor, interfering with its ability to initiate downstream signaling. This inhibition is achieved through a specific binding mechanism and is effective against both ligand-dependent and independent activation of the receptor.

ATP-Competitive Binding to the MET Kinase Domain

Tepotinib is classified as a Type Ib, reversible, small molecule inhibitor that functions by competing with adenosine (B11128) triphosphate (ATP) for binding to the MET kinase domain. europa.euresearchgate.netemjreviews.comamegroups.org This competitive inhibition prevents the autophosphorylation of the MET receptor, a critical step in its activation. patsnap.com The inhibitory effect of tepotinib on MET phosphorylation can be overcome by increasing ATP concentrations, confirming its ATP-competitive mechanism. portico.org In biochemical assays, tepotinib has demonstrated potent inhibition of MET kinase activity, with IC50 values reported to be as low as 1.7 to 3 nmol/L. portico.orgaacrjournals.org

Specific Residues Involved in Tepotinib-MET Interaction

The high selectivity and potency of tepotinib are attributed to its specific interactions with key amino acid residues within the MET kinase domain. nih.gov X-ray crystallography has revealed that tepotinib binds to the MET kinase domain in a U-shaped conformation. nih.gov This binding is stabilized by crucial hydrogen bonds formed between the pyrimidine (B1678525) ring of tepotinib and the hinge region of the kinase domain. nih.gov Specifically, tepotinib interacts with residues such as Y1230, D1222, and M1160 in the hinge region. nih.gov A critical π-stacking interaction between the pyridazinone ring of tepotinib and the sidechain of residue Y1230 within the activation loop is a key feature of this binding, contributing to the slow dissociation of the inhibitor. nih.govdovepress.com

Impact on HGF-Dependent and HGF-Independent MET Phosphorylation

The activation of the MET receptor can be triggered by the binding of its ligand, hepatocyte growth factor (HGF), or through ligand-independent mechanisms such as gene amplification or mutations. aacrjournals.orgmdpi.com Tepotinib effectively inhibits both HGF-dependent and HGF-independent MET phosphorylation. researchgate.netaacrjournals.orgmdpi.com In cellular models where MET phosphorylation is induced by HGF, such as A549 lung carcinoma cells, tepotinib has been shown to reduce MET phosphorylation with an IC50 of 5.4 to 6 nmol/L. portico.orgnih.gov Similarly, in cancer cell lines with constitutive MET activation due to gene amplification, like EBC-1 non-small cell lung cancer cells, tepotinib inhibits MET phosphorylation with an IC50 of 9 to 9.2 nmol/L. portico.orgnih.gov This demonstrates that tepotinib's inhibitory activity is independent of the mode of MET activation. portico.org

Modulation of Downstream Signaling Pathways

By blocking MET phosphorylation, tepotinib effectively halts the activation of critical downstream signaling cascades that are essential for cancer cell growth and survival. europa.eupatsnap.com

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Inhibition

The PI3K/AKT pathway is a major downstream effector of MET signaling, playing a crucial role in cell survival and proliferation. aacrjournals.org Tepotinib's inhibition of MET phosphorylation leads to the dose-dependent suppression of the PI3K/AKT pathway. europa.eu In preclinical studies, treatment with tepotinib has been shown to efficiently inhibit the activation of AKT in various cancer cell lines, including those of non-small cell lung cancer and melanoma. nih.govnih.govnih.gov This blockade of the PI3K/AKT signaling cascade contributes significantly to the anti-tumor effects of tepotinib. patsnap.comnih.gov

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Inhibition

The MAPK/ERK pathway is another critical signaling route activated by MET, which is heavily involved in cell proliferation, differentiation, and migration. aacrjournals.org Tepotinib effectively inhibits the MAPK/ERK pathway in a dose-dependent manner as a consequence of blocking MET activation. europa.eu Studies have demonstrated that tepotinib treatment leads to a reduction in the phosphorylation of ERK in cancer cells. portico.orgnih.gov This inhibition of the MAPK/ERK pathway is a key component of tepotinib's mechanism of action, contributing to its ability to control tumor growth and progression. patsnap.comsemanticscholar.org

Cell LineCancer TypeMET StatusTepotinib IC50 (MET Phosphorylation)Downstream Pathway Inhibition
A549 Lung CarcinomaHGF-Dependent5.4 - 6 nmol/L portico.orgnih.govPI3K/AKT, MAPK/ERK portico.org
EBC-1 Non-Small Cell Lung CancerMET Amplification (HGF-Independent)9 - 9.2 nmol/L portico.orgnih.govPI3K/AKT, MAPK/ERK nih.gov
Hs746T Gastric CancerMET AmplificationNot specifiedPI3K/AKT, MAPK/ERK nih.gov
SNU-620 Gastric CancerMET AmplificationNot specifiedNot specified nih.gov
MKN-45 Gastric CancerMET AmplificationNot specifiedNot specified nih.gov
WM451 MelanomaNot specifiedNot specifiedPI3K/AKT nih.govnih.gov
SW780 Urinary Bladder TumorNot specifiedNot specifiedPI3K/AKT, MAPK/ERK portico.org

Table 1: Research Findings on Tepotinib's Inhibitory Activity

STAT3, cAMP, RhoA, Epac, and TRPA1 Signaling Pathway Modulation

The G-protein-coupled bile acid receptor, TGR5, is known to influence a variety of cellular signaling pathways, including signal transducer and activator of transcription 3 (STAT3), cyclic adenosine monophosphate (cAMP), Ras homolog family member A (RhoA), exchange protein activated by cAMP (Epac), and transient receptor potential ankyrin subtype 1 protein (TRPA1). researchgate.netresearchgate.netnih.gov These pathways are integral to regulating processes such as proliferation, inflammation, migration, and cancer development. researchgate.netresearchgate.netnih.gov The activation of TGR5 can mediate these pathways; for example, activation by bile acids has been reported to mediate the cAMP-PKA-RhoA and JAK2-STAT3 signaling pathways, affecting the proliferation and migration of various cancer cells. nih.gov While tepotinib's primary target is the MET receptor, its broader pharmacological profile and interactions with other cellular systems continue to be an area of investigation.

Impact on Cell Cycle Regulatory Proteins (e.g., cyclin D1, p27, phospho-histone H3)

Tepotinib has been shown to directly influence key proteins that regulate the cell cycle. windows.netportico.org In vivo studies on human tumor xenografts demonstrated that tepotinib administration leads to a reduction in the levels of cyclin D1 and the mitotic marker phospho-histone H3. windows.netportico.org Concurrently, treatment with tepotinib results in an upregulation of the cell cycle inhibitor p27. windows.netportico.org These molecular changes provide evidence for the mechanism of action of tepotinib, indicating that its inhibition of MET phosphorylation subsequently induces cell cycle arrest and inhibits tumor cell proliferation. windows.netportico.org

Interactions with Other Molecular Transporters and Enzymes

Inhibition of ABCB1 (P-glycoprotein) and ABCG2 Efflux Transporters

In vitro studies have demonstrated that tepotinib is a potent inhibitor of the ATP-binding cassette (ABC) efflux transporters ABCB1 (also known as P-glycoprotein or P-gp) and, to a lesser extent, ABCG2. nih.govresearchgate.netnih.gov This inhibition can reverse multidrug resistance (MDR) mediated by the overexpression of these transporters. stjohns.edunih.gov Tepotinib was found to significantly sensitize cells overexpressing ABCB1 and ABCG2 to their respective substrate drugs, such as daunorubicin (B1662515) and mitoxantrone. nih.govnih.gov The mechanism involves direct, reversible inhibition of the transporters' efflux activity, leading to increased intracellular accumulation of the substrate drugs. stjohns.edunih.gov Further investigation into its mechanism revealed that tepotinib inhibits the ATPase activity of ABCB1 while stimulating the ATPase activity of ABCG2. stjohns.edu However, tepotinib has a negligible effect on the ABCC1 transporter and does not appear to alter the gene expression of these clinically relevant transporters. nih.govresearchgate.net

TransporterIC50 (µM)Finding
ABCB1 (P-gp) ~1.7 - 5.7Potent Inhibition nih.gov
ABCG2 > 10Moderate Inhibition nih.gov
ABCC1 Not SignificantNegligible Interaction nih.gov

Table 1: In vitro inhibitory concentrations of Tepotinib on major ABC transporters. Data is synthesized from accumulation studies. nih.gov

Effects on Renal Tubular Transporter Proteins (OCT2, MATE1, MATE2) in vitro

Tepotinib and its primary metabolite have been identified as inhibitors of the renal tubular transporter proteins OCT2 (organic cation transporter 2), MATE1 (multidrug and toxin extrusion protein 1), and MATE2. europa.euswagcanceralliance.nhs.uk These transporters are responsible for the active tubular secretion of organic cations, including endogenous substances like creatinine (B1669602). swagcanceralliance.nhs.ukd-nb.info The inhibition of these transporters by tepotinib can alter the renal excretion of their substrates. swagcanceralliance.nhs.uk For example, this interaction may lead to increased serum creatinine levels, which is a result of the inhibition of active secretion rather than a direct indication of renal injury. swagcanceralliance.nhs.uk Therefore, when monitoring patients, renal function estimates that rely on serum creatinine should be interpreted with caution. swagcanceralliance.nhs.uk

Modulation of Cytochrome P450 (CYP) Isoforms in vitro

In vitro screening has shown that tepotinib can inhibit several cytochrome P450 (CYP) isoforms with varying potency. nih.govnih.gov It is a potent inhibitor of CYP2C9 and a moderate inhibitor of CYP3A4. nih.gov It demonstrates lower levels of interaction with CYP2C8 and CYP2C19, while its inhibitory effects on CYP1A2, CYP2B6, and CYP2D6 are considered negligible. nih.gov Additionally, studies using primary human hepatocytes have shown that tepotinib can induce the mRNA expression of CYP3A4. pmda.go.jp Its major metabolite, MSC2571109A, has been shown to induce the mRNA expression of CYP2B6 and CYP3A4. pmda.go.jp

CYP IsoformFinding (IC50 in µM)
CYP2C9 Potent Inhibitor (1.70 µM) nih.gov
CYP3A4 Moderate Inhibitor (5.66 µM) nih.gov
CYP2C8 Weak Inhibitor (20.4 µM) nih.gov
CYP2C19 Weak Inhibitor (16.9 µM) nih.gov
CYP1A2 Negligible Inhibition nih.gov
CYP2B6 Negligible Inhibition nih.gov
CYP2D6 Negligible Inhibition nih.gov

Table 2: In vitro inhibitory activity of Tepotinib against various CYP450 isoforms. nih.gov

Off-Target Kinase Profiling and Selectivity Analysis

Tepotinib Hydrochloride was engineered to be a potent and highly selective inhibitor of the MET receptor tyrosine kinase, minimizing interactions with other kinases to reduce the likelihood of off-target effects. nih.govoup.com Its selectivity has been extensively evaluated through comprehensive kinase screening panels. oup.comfda.gov.twwindows.netaacrjournals.org

In broad screening assays against more than 400 different recombinant kinases, tepotinib has consistently demonstrated a very high degree of selectivity for MET. oup.comfda.gov.twwindows.netaacrjournals.orgdovepress.com The design as a selective type Ib MET inhibitor contributes to a superior safety profile compared to multi-kinase inhibitors. nih.gov

At a clinically relevant concentration of 0.1 µmol/L, which is approximately double the free steady-state maximum concentration observed in patients, MET was completely inhibited (≥99%). nih.gov In contrast, very few of the more than 300 other kinases tested were weakly inhibited, with Tropomyosin Receptor Kinase A (TrkA) being the most affected non-MET kinase, showing only 35% inhibition. nih.gov

To further characterize its selectivity profile, tepotinib was also tested at supratherapeutic concentrations. At 1 µmol/L, a concentration approximately 19 times higher than the average free steady-state maximum, tepotinib maintained 100% inhibition of MET. nih.gov The most significant off-target inhibition at this concentration was observed for TrkC (91%) and TrkA (70%). nih.gov When the concentration was increased to a 190-fold higher level (10 µmol/L), the most strongly inhibited off-target kinase in a panel of 36 was TrkB (94%). nih.gov

Another screening study against 242 protein kinases found that at a high concentration of 10 µmol/L, only a few kinases were inhibited by more than 50%: IRAK4, TrkA, Axl, IRAK1, and Mer. dovepress.comportico.org The corresponding IC50 values for these kinases were determined to be in the range of 615 to 2272 nmol/L, suggesting that pharmacologically relevant inhibition of these off-targets is unlikely at therapeutic doses of tepotinib. dovepress.com

Beyond the kinome, secondary pharmacology studies identified inhibitory activity against the melatonin (B1676174) 2 (MT2) and imidazoline (B1206853) 1 (I1) receptors. windows.netoncologynewscentral.com Specific assays revealed IC50 values of 2.4 nM for the melatonin receptor MT3 and 35 nM for the imidazoline receptor I1. swissmedic.ch The major circulating metabolite of tepotinib, MSC2571109A, was also profiled and showed some inhibition of off-targets at 10 μM; however, considering the significantly lower free concentration of this metabolite in plasma, this activity is not expected to be clinically relevant. windows.net

Table 1: Off-Target Kinase Inhibition by Tepotinib at Various Concentrations Data sourced from a study by Bladt et al. as cited in a 2021 publication. nih.gov

Kinase Tepotinib Concentration (µmol/L) % Inhibition
MET 0.1 ≥99%
TrkA 0.1 35%
MET 1 100%
TrkC 1 91%
TrkA 1 70%

Table 2: IC50 Values for Off-Target Kinases Inhibited by Tepotinib Data sourced from a study as cited in a 2022 publication. dovepress.com

Off-Target Kinase IC50 (nmol/L)
IRAK4 615 - 2272
TrkA 615 - 2272
Axl 615 - 2272
IRAK1 615 - 2272

Preclinical Efficacy and Cellular Impact of Tepotinib Hydrochloride

In vitro Studies in Cancer Cell Lines

Laboratory studies using cancer cell lines are fundamental in elucidating the direct effects of a therapeutic agent on tumor cells. For Tepotinib (B1684694), these studies have demonstrated its ability to counteract several key cancer-associated processes.

Tepotinib has been shown to selectively inhibit the proliferation of tumor cells that are dependent on the MET signaling pathway. nih.gov This inhibitory effect is concentration-dependent, meaning that as the concentration of Tepotinib increases, the proliferation of cancer cells decreases significantly. nih.govnih.govx-mol.com For instance, in gastric cancer cell lines with MET amplification, Tepotinib demonstrated potent growth inhibition. nih.gov The half-maximal inhibitory concentrations (IC50) were determined to be approximately 7 nM in MKN45 cells and 9 nM in SNU620 cells. nih.gov Similar effects have been observed in other cancer types, including melanoma, where Tepotinib suppressed the proliferation of WM451 cells. nih.govnih.gov

Cell LineCancer TypeIC50 Value
MKN45Gastric Cancer~7 nM
SNU620Gastric Cancer~9 nM

A defining characteristic of cancer cells is their ability to grow and proliferate without being attached to a solid surface, a phenomenon known as anchorage-independent growth. This capability is crucial for tumor invasion and metastasis. nih.gov Preclinical in vitro studies have confirmed that Tepotinib effectively inhibits this hallmark of cancer in MET-dependent tumor cells. ascopost.com

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. This process involves the migration and invasion of cancer cells into surrounding tissues and blood vessels. Tepotinib has demonstrated a significant ability to suppress these activities. nih.govnih.govx-mol.com In wound-healing assays using NCI-H441 lung cancer cells, Tepotinib inhibited cell migration at clinically relevant concentrations. nih.gov Similarly, in studies with MET-amplified MKN45 gastric cancer cells, Tepotinib treatment led to a significant decrease in cell migration. mdpi.com Transwell assays also confirmed the suppression of invasive activities in WM451 melanoma cells following treatment with Tepotinib. nih.govx-mol.com

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade this process to survive and proliferate uncontrollably. Tepotinib has been shown to re-sensitize cancer cells to this crucial death pathway. nih.govx-mol.com In gastric cancer cells with high c-MET expression (SNU620 and MKN45) and low c-MET expression (KATO III), Tepotinib significantly induced apoptosis after 48 hours of exposure. mdpi.com Mechanistic studies in WM451 melanoma cells revealed that Tepotinib promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax and the executioner protein cleaved caspase 3. nih.gov

Cell LineCancer Type% of Apoptotic Cells (Tepotinib)% of Apoptotic Cells (Control)
SNU620Gastric Cancer53.88%10.48%
MKN45Gastric Cancer20.11%8.7%
KATO IIIGastric Cancer23.96%10.16%

The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of this cycle is a fundamental aspect of cancer. Certain anticancer drugs can interfere with this process, causing the cell cycle to halt at specific phases, which can ultimately lead to cell death. While studies have shown that other chemotherapeutic agents can induce cell cycle arrest in S and G2/M phases or G1 phase in lung cancer cells, specific data detailing the effect of Tepotinib Hydrochloride on cell cycle progression in preclinical models is not extensively detailed in the reviewed literature. nih.govjohnshopkins.edu

In vivo Studies in Preclinical Models

Following promising in vitro results, the efficacy of Tepotinib was evaluated in living organisms, primarily in mouse models bearing human tumor xenografts. These in vivo studies confirmed the potent antitumor activity of Tepotinib across various cancer types with MET alterations, including non-small cell lung cancer (NSCLC) and gastric cancer. nih.govnih.gov

The administration of Tepotinib to mice implanted with tumor cells featuring oncogenic MET activation resulted in significant, dose-dependent inhibition of tumor growth. nih.govascopost.com In some models, such as those with MET fusions, Tepotinib induced strong tumor growth inhibition and, at higher doses, led to complete tumor regression in a subset of cases. nih.gov Furthermore, in a mouse model of gastric cancer, Tepotinib demonstrated good antitumor growth activity, which was associated with a decrease in phosphorylated c-MET levels and an increase in the cell adhesion protein E-cadherin. nih.gov

Tepotinib has also been shown to be effective in overcoming resistance to other targeted therapies. In NSCLC xenograft models with MET amplification-driven resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors, Tepotinib alone significantly delayed tumor growth. nih.gov When combined with EGFR inhibitors like rociletinib (B611991), it induced complete tumor regression. nih.govnih.gov

Preclinical ModelCancer TypeTreatmentObserved Effect
HCC827-GR-T790M XenograftNSCLCTepotinib (single agent)Slowed tumor growth (T/C of 45%)
HCC827-GR-T790M XenograftNSCLCTepotinib + RociletinibComplete tumor regression
TPR-MET transformed NIH-3T3 XenograftMET Fusion ModelTepotinib (25 mg/kg)Complete tumor regression in 4/8 cases
MKN45 XenograftGastric CancerTepotinibGood antitumor growth activity

Antitumor Activity in Xenograft Models with MET Alterations (e.g., METex14 skipping, gene amplification, overexpression)

This compound has demonstrated significant antitumor activity in a variety of preclinical xenograft models harboring different mesenchymal-epithelial transition factor (MET) alterations. nih.govnih.gov In vivo studies using mice with human tumor xenografts have shown tepotinib's efficacy across multiple cancer types, including non-small cell lung cancer (NSCLC) and gastric cancer, where MET activation is a key driver of tumorigenesis. nih.gov

The compound's effectiveness is observed in tumors with various forms of MET activation, such as MET exon 14 (METex14) skipping, MET gene amplification, and MET fusions. nih.gov For instance, in xenograft models of Hs746T cells, which have METex14 skipping and MET amplification, tepotinib led to notable tumor growth inhibition and even regression. nih.gov Similarly, strong antitumor activity was seen in models with MET fusions, where tepotinib induced complete tumor regression in a portion of the subjects at certain dose levels. nih.gov The antitumor effects have also been noted in preclinical models of liposarcoma, hepatocellular carcinoma, head and neck squamous cell carcinoma, bladder cancer, and neuroblastoma. nih.gov In models of NSCLC with acquired resistance to EGFR inhibitors due to aberrant c-Met activation, tepotinib has shown the potential to overcome this resistance. nih.gov

Xenograft ModelMET AlterationTepotinib Effect
Hs746TMETex14 skipping / MET amplificationTumor growth inhibition and regression nih.gov
TPR-MET transformed NIH-3T3MET fusionStrong tumor growth inhibition and complete tumor regression nih.gov
LU858c-Met aberrationTumor stasis (monotherapy); Complete tumor regression (combination with gefitinib (B1684475) or afatinib) nih.gov
HCC827-GRc-Met aberrationComplete tumor regression nih.gov
HCC827-GR-T790Mc-Met aberrationSlowed tumor growth (monotherapy and combination with erlotinib (B232) or afatinib) nih.gov

Dose-Dependent Tumor Growth Inhibition and Regression

The antitumor activity of tepotinib in preclinical models is markedly dose-dependent. nih.govnih.gov Studies have consistently shown that increasing doses of tepotinib lead to greater inhibition of tumor growth. nih.gov This dose-response relationship has been observed in various xenograft models with MET-dependent tumors. nih.govnih.gov

For example, in the Hs746T xenograft model with METex14 skipping and MET amplification, a dose of 3 mg/kg once daily resulted in effective tumor growth inhibition, while a higher dose of 6 mg/kg once daily led to tumor regression. nih.gov In another study involving subcutaneously implanted TPR-MET–transformed NIH-3T3 tumor cells, a dose of 12.5 mg/kg once daily induced strong tumor growth inhibition. nih.gov When the dose was increased to 25 mg/kg once daily, it resulted in complete tumor regression in half of the cases. nih.gov This demonstrates a clear correlation between the administered dose of tepotinib and the extent of the antitumor response, progressing from inhibition of growth to regression of the tumor. nih.gov

Efficacy in Orthotopic and Intracranial Xenograft Models

Tepotinib has shown the ability to penetrate the blood-brain barrier and exert strong antitumor activity in both subcutaneous and orthotopic brain metastasis models. nih.govnih.gov This is significant as brain metastases are a common complication in patients with advanced NSCLC. providence.org

Preclinical studies in rats have demonstrated that tepotinib can achieve concentrations in the brain sufficient for intracranial target inhibition. nih.govaacrjournals.orgnih.gov The unbound brain-to-plasma ratio was calculated to be 0.25. nih.govnih.gov In orthotopic patient-derived xenograft (PDX) models of NSCLC brain metastases with high-level MET amplification, tepotinib induced significant tumor regression, including instances of complete or near-complete regression. nih.govaacrjournals.org Magnetic resonance imaging (MRI) was used to monitor the pronounced reduction in intracranial tumor volume in these models. nih.govaacrjournals.org The efficacy of tepotinib in these intracranial models did not seem to be correlated with the leakiness of the blood-brain barrier. nih.gov

Xenograft ModelImplantation SiteMET AlterationTepotinib Effect
LU5349Orthotopic (brain)High-level MET amplificationPronounced tumor regression (-84% median %TV) nih.govaacrjournals.org
LU5406Orthotopic (brain)High-level MET amplificationPronounced tumor regression (-63% median %TV) nih.govaacrjournals.org

Impact on Metastasis Formation in vivo

In addition to inhibiting primary tumor growth, preclinical evidence suggests that tepotinib can also impact the formation of metastases. In at least one animal model implanted with tumor cell lines exhibiting oncogenic activation of MET, including those with METex14 skipping alterations, treatment with tepotinib was found to decrease the formation of metastases. ascopost.com This indicates that beyond its direct effects on tumor cell proliferation and survival, tepotinib may also interfere with the metastatic cascade. drugbank.com

Pharmacodynamic Biomarker Modulation in Tumor Tissue (e.g., phospho-MET)

The antitumor activity of tepotinib in vivo is closely linked to its ability to modulate pharmacodynamic (PD) biomarkers in tumor tissue. nih.gov A key proximal PD biomarker for MET inhibitors is the autophosphorylation of MET at residues Y1234 and Y1235. nih.gov Preclinical studies have established a clear relationship between the dose of tepotinib, the inhibition of MET phosphorylation, and the resulting antitumor efficacy. nih.gov

Sustained inhibition of MET phosphorylation has been observed in tumors from mice treated with tepotinib. ascopost.com The dose-dependent inhibition of phospho-MET generally translates directly into dose-dependent antitumor activity in MET-dependent xenograft models. nih.gov This robust correlation has been instrumental in defining the extent of target modulation required to achieve therapeutic effects, both preclinically and clinically. nih.gov

Reversal of Multidrug Resistance in vivo

Recent preclinical studies have uncovered a novel function of tepotinib in reversing multidrug resistance (MDR) in cancer. nih.gov Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, is a common mechanism of MDR in cancer cells, leading to the failure of chemotherapy. nih.govaacrjournals.org Tepotinib has been shown to be a potent reversal agent for both ABCB1- and ABCG2-mediated MDR in vitro and in vivo. nih.govstjohns.edu

In animal models bearing drug-resistant tumors, the co-administration of tepotinib with a substrate chemotherapeutic drug, such as topotecan (B1662842), led to an increased accumulation of the chemotherapy drug within the tumor. nih.govaacrjournals.orgstjohns.eduresearchgate.net This enhanced intratumoral drug concentration subsequently augmented the antitumor effect of the chemotherapy. nih.govaacrjournals.orgstjohns.eduresearchgate.net Mechanistically, tepotinib appears to directly bind to the drug-binding sites of these transporters, thereby inhibiting their drug efflux function. nih.govaacrjournals.orgstjohns.eduresearchgate.net This suggests a potential new application for tepotinib in combination therapies to overcome chemotherapy resistance. nih.gov

Radiosensitization Properties in Preclinical Models

Tepotinib has demonstrated the potential to act as a radiosensitizing agent in preclinical cancer models. researchgate.netnih.gov Radiotherapy is a cornerstone of treatment for many cancers, but radioresistance can limit its effectiveness. nih.gov The MET signaling pathway has been implicated in the DNA damage response following ionizing radiation, providing a rationale for combining MET inhibitors with radiation. nih.gov

In preclinical models of head and neck squamous cell carcinoma (HNSCC), pretreatment with tepotinib resulted in variable radiosensitization, enhanced DNA damage, increased cell death, and G2-M-phase cell cycle arrest. nih.gov The combination of tepotinib with ionizing radiation led to significant radiosensitization in one of two in vivo HNSCC models tested. nih.gov Studies in glioma models have also suggested a synergistic effect of tepotinib with radiation. researchgate.net The molecular basis for this radiosensitization appears to involve the modulation of the PI3K signaling pathway in cells that are sensitive to this combination therapy. nih.gov

Mechanisms of Acquired and Intrinsic Resistance to Tepotinib Hydrochloride

Primary MET-Driven Resistance Mechanisms

On-target resistance mechanisms involve alterations within the MET gene itself, leading to the restoration of MET signaling despite the presence of tepotinib (B1684694).

Secondary mutations in the MET kinase domain are a well-documented mechanism of acquired resistance to type I MET inhibitors like tepotinib. aacrjournals.orgamegroups.org These mutations can interfere with the binding of tepotinib to the MET receptor, thereby allowing MET signaling to continue. nih.gov

Notably, mutations at amino acid positions D1228 and Y1230 in the MET activation loop are frequently observed in patients who develop resistance to type I MET TKIs. aacrjournals.orgamegroups.orgnih.gov In vitro studies have demonstrated that mutations such as Y1230C/D/S/H/N and D1228A/E/G/H/N/Y confer resistance to tepotinib. nih.gov Clinical evidence from the VISION trial, which evaluated tepotinib in patients with MET exon 14 skipping non-small cell lung cancer (NSCLC), confirmed the presence of D1228 or Y1230 mutations in patients at the time of disease progression. nih.gov These mutations weaken the chemical bonds between the drug and the MET kinase domain, reducing the inhibitory effect of tepotinib. aacrjournals.org

Mutation Site Specific Mutations Effect on Tepotinib References
MET Kinase DomainD1228A/E/G/H/N/YConfers resistance aacrjournals.orgnih.gov
MET Kinase DomainY1230C/D/S/H/NConfers resistance aacrjournals.orgnih.gov

Alternative splicing of the MET gene, particularly events that lead to MET exon 14 skipping, is a primary oncogenic driver that renders tumors sensitive to tepotinib. mdpi.comfrontiersin.org This mutation results in a dysfunctional E3 ubiquitin ligase binding site, leading to reduced degradation and constitutive activation of the MET receptor. mdpi.com While this is the primary target for tepotinib, acquired resistance can also potentially involve further alterations in splicing, although this is a less commonly reported mechanism of resistance compared to secondary point mutations. Research is ongoing to fully elucidate how alternative splicing might evolve to confer resistance to MET inhibitors.

Bypass Signaling Pathway Activation

Bypass signaling involves the activation of alternative signaling pathways that can sustain tumor cell proliferation and survival independently of MET. This is a common mechanism of resistance to many targeted therapies, including tepotinib. aacrjournals.orgnih.gov

Activation of other receptor tyrosine kinases (RTKs) can provide a bypass route for downstream signaling. A prominent example of this is the interplay between MET and the Epidermal Growth Factor Receptor (EGFR). MET amplification is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in NSCLC. aacrjournals.orgnih.gov In this context, MET amplification allows for EGFR-independent activation of downstream pathways like the PI3K/AKT pathway. nih.govaacrjournals.org Preclinical studies have shown that tepotinib, in combination with EGFR TKIs, can overcome this resistance. aacrjournals.orgnih.gov

Conversely, activation of EGFR can also serve as a resistance mechanism to MET inhibitors. amegroups.org In cases of acquired resistance to tepotinib, amplification or mutations in EGFR have been identified. aacrjournals.org This highlights the crosstalk between these two critical signaling pathways in cancer. mdpi.com

Bypass Mechanism Description Therapeutic Implication References
MET AmplificationResistance to EGFR TKIsCombination of tepotinib and EGFR TKI aacrjournals.orgnih.govdovepress.com
EGFR AmplificationResistance to MET TKIsDual inhibition of MET and EGFR may be warranted aacrjournals.orgmdpi.com

The activation of downstream signaling molecules in pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR can also lead to resistance to tepotinib. mdpi.comfrontiersin.org These pathways are crucial for cell proliferation, survival, and motility. amegroups.orgmdpi.com Even with effective MET inhibition by tepotinib, mutations or amplifications in genes like KRAS, BRAF, or PIK3CA can maintain the activity of these downstream cascades. aacrjournals.orgnih.govdovepress.com

Studies have shown that co-occurring alterations in the RAS-MAPK pathway can mediate both innate and acquired resistance to tepotinib. aacrjournals.org For instance, acquired KRAS mutations and amplifications have been detected in patients who developed resistance to MET TKIs. bohrium.comaacrjournals.org This suggests that combination therapies targeting both MET and these downstream effectors might be necessary to overcome or delay resistance. researchgate.net

Autophagy, a cellular process of self-digestion and recycling of cellular components, has been implicated in resistance to various cancer therapies. In the context of MET inhibition, some studies suggest that drug-induced autophagy can act as a survival mechanism for cancer cells, thereby contributing to resistance. nih.gov

Specifically, in gastric cancer models, it has been observed that treatment with MET inhibitors, including tepotinib, can induce protective autophagy. nih.govportico.org One in vitro study demonstrated that combining tepotinib with an autophagy inhibitor led to a significant decrease in the viability of gastric cancer cells. nih.gov This suggests that targeting autophagy could be a potential strategy to overcome resistance to tepotinib in certain cancer types.

Drug Efflux Pump Overexpression and Function

A significant mechanism of resistance to various chemotherapeutic agents is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. These transporters actively remove drugs from cancer cells, reducing their intracellular concentration and thereby diminishing their efficacy.

Research has identified the overexpression of two specific ABC transporters, ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP), as a key factor in multidrug resistance (MDR). stjohns.edu Studies have shown that while the anticancer effect of tepotinib itself is not significantly impacted by the overexpression of these transporters, tepotinib can act as an inhibitor of both ABCB1 and ABCG2. mdpi.comnih.gov

This inhibitory action is significant because it can reverse MDR in cancer cells that are resistant to other chemotherapy drugs. stjohns.edunih.gov Tepotinib achieves this by directly binding to the drug-binding sites of ABCB1 and ABCG2, which blocks their ability to efflux other substrate drugs. stjohns.edunih.gov This leads to an increased intracellular accumulation of these other drugs, enhancing their cytotoxic effects. stjohns.edunih.gov

Interestingly, the interaction of tepotinib with these two transporters differs. While tepotinib inhibits the ATPase activity of ABCB1 in a concentration-dependent manner, it stimulates the ATPase activity of ABCG2. stjohns.edu Despite these differences, the net effect is the inhibition of the drug efflux function of both transporters. stjohns.edu It has been demonstrated that tepotinib does not alter the protein expression levels or the subcellular localization of ABCB1 or ABCG2. stjohns.edu

The ability of tepotinib to modulate ABCB1- and ABCG2-mediated resistance has been confirmed in various models, including in vitro cell lines, ex vivo explants from non-small cell lung cancer (NSCLC) patients, and in vivo mouse tumor models. stjohns.edumdpi.comnih.gov In mouse models, for instance, the co-administration of tepotinib with the ABCG2 substrate drug topotecan (B1662842) led to increased intratumoral concentrations of topotecan and enhanced its antitumor effect. stjohns.edunih.gov

TransporterAliasTepotinib's Effect on Transporter ActivityImpact on Multidrug Resistance
ABCB1 P-glycoprotein (P-gp), MDR1InhibitionReverses resistance to other chemotherapeutic drugs stjohns.edumdpi.com
ABCG2 Breast Cancer Resistance Protein (BCRP)InhibitionReverses resistance to other chemoterhapeutic drugs stjohns.edunih.gov

Histological Transformation as a Resistance Mechanism

Histological transformation is a process where a tumor changes its cell type, for example, from an adenocarcinoma to a small cell lung carcinoma (SCLC) or squamous cell carcinoma. This change in histology can render the tumor resistant to therapies that were effective against the original tumor type. amegroups.orgnih.gov This phenomenon has been observed as a mechanism of acquired resistance to various tyrosine kinase inhibitors (TKIs), including those targeting the epidermal growth factor receptor (EGFR). amegroups.orgnih.gov While a direct causal link specifically for tepotinib resistance is still an area of active research, the broader context of TKI resistance suggests its potential relevance. nih.gov

In the context of EGFR-mutated NSCLC, histological transformation to SCLC occurs in a subset of patients and is associated with resistance to EGFR TKIs. nih.govmdpi.com This transformation often involves the loss of the original oncogenic driver and the acquisition of new genetic alterations. frontiersin.org Given that tepotinib is used in MET-driven cancers, it is plausible that similar transformation events could occur as a mechanism of escape from MET inhibition.

Genetic Background and Resistance Heterogeneity in Models

The genetic landscape of a tumor is a critical determinant of its response to targeted therapy and the development of resistance. nih.gov Resistance to MET inhibitors like tepotinib can be highly heterogeneous, arising from a variety of genetic and non-genetic mechanisms. nih.govaacrjournals.org

Potential on-target resistance mechanisms include the development of secondary mutations in the MET kinase domain, such as at positions D1228 and Y1230, which can interfere with drug binding. nih.govdovepress.com MET gene amplification itself can also be a mechanism of both sensitivity and acquired resistance. dovepress.com

Off-target resistance mechanisms often involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of MET. nih.govdovepress.com These can include the activation of other receptor tyrosine kinases or downstream signaling components like KRAS, PIK3CA, and BRAF. dovepress.com

The heterogeneity of resistance is not only observed between different patients but can also exist within a single patient's tumors (intra-patient heterogeneity). aacrjournals.org Different metastatic sites can harbor distinct resistance mechanisms, and even within a single tumor, subclones with different resistance profiles can emerge under the selective pressure of treatment. aacrjournals.org This highlights the challenge of managing resistance and the importance of re-biopsy and molecular profiling at the time of disease progression to guide subsequent treatment strategies. amegroups.orgaacrjournals.org

Resistance CategorySpecific MechanismExamples
On-Target Secondary MET mutationsD1228, Y1230 mutations dovepress.com
MET gene amplificationIncreased MET copy number dovepress.com
Off-Target Bypass pathway activationKRAS, PIK3CA, BRAF mutations dovepress.com
Cellular Histological transformationAdenocarcinoma to SCLC amegroups.orgnih.gov

Synergistic and Combination Strategies in Preclinical Models

Combinations with Other Targeted Therapies

Overcoming MET-Mediated Resistance with EGFR Inhibitors

MET amplification is a known mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). nih.govdovepress.comtandfonline.com Preclinical studies have consistently demonstrated that combining tepotinib (B1684694) with EGFR inhibitors, such as gefitinib (B1684475) and osimertinib (B560133), can effectively overcome this resistance. nih.govnih.govresearchgate.net

In preclinical NSCLC xenograft models with MET amplification that are resistant to EGFR TKIs, the combination of tepotinib with an EGFR TKI has been shown to be effective. nih.gov For instance, in models with both an activating EGFR mutation and MET amplification, combining tepotinib with gefitinib led to complete tumor regression. nih.gov Similarly, in a "double resistant" model with both the EGFR T790M mutation and high c-Met levels, the combination of tepotinib and the third-generation EGFR TKI rociletinib (B611991) induced complete tumor regression, whereas either agent alone only slowed tumor growth. nih.gov These preclinical findings provided a strong rationale for clinical trials investigating tepotinib in combination with EGFR TKIs for patients with EGFR-mutant NSCLC who have developed resistance to first-line osimertinib due to MET amplification. tandfonline.comsci-hub.se

Preclinical evidence also suggests that in some EGFR-mutant, MET-amplified NSCLCs, tumors may become exclusively dependent on MET signaling, potentially making them susceptible to tepotinib monotherapy. nih.gov However, the primary strategy explored has been combination therapy. The synergistic effect of combining tepotinib with an EGFR inhibitor like gefitinib has also been observed in triple-negative breast cancer (TNBC) cell lines, suggesting a broader potential for this combination in cancers where both EGFR and MET signaling are active. nih.gov

Addressing RAS Pathway Activation with MEK Inhibitors

Activation of the RAS/MAPK signaling pathway is a potential mechanism of resistance to MET inhibitors. nih.govportico.org Preclinical data indicate that mutations in RAS genes can diminish the effectiveness of tepotinib. portico.org To counteract this, combining MET inhibitors with MEK inhibitors has been investigated. nih.gov This dual-targeting strategy aims to block both the primary oncogenic driver (MET) and the resistance pathway (RAS/MAPK). portico.org Studies have shown that such a combination can be an effective strategy in tumors where both MET and RAS are active oncogenic drivers. portico.org

Countering Autophagy-Mediated Resistance with Autophagy Inhibitors

Preclinical studies have suggested that MET inhibitor-induced autophagy can serve as a resistance mechanism in certain cancer models, including gastric cancer. nih.govportico.org In these models, treatment with tepotinib can lead to cytoprotective autophagy. portico.org Combining tepotinib with an autophagy inhibitor, such as 3-methyladenine (B1666300) (3-MA), has been shown in vitro to significantly decrease the viability of gastric cancer cells compared to treatment with a MET inhibitor alone. nih.gov This suggests that blocking this autophagy-mediated resistance pathway could enhance the therapeutic efficacy of tepotinib. nih.govportico.org

Combinations with DNA-Damaging Agents

Mechanism of Radiosensitization by MET Inhibition

The MET signaling pathway is implicated in the cellular response to DNA damage, including that induced by ionizing radiation (IR). portico.orgnih.gov Inhibition of MET has been explored as a strategy to sensitize cancer cells to radiotherapy. portico.orgnih.gov Preclinical studies in head and neck squamous cell carcinoma (HNSCC) have shown that pretreatment with tepotinib can lead to radiosensitization, resulting in enhanced DNA damage, increased cell death, and G2-M phase cell cycle arrest. researchgate.netnih.gov The combination of tepotinib and IR has demonstrated significant radiosensitization in some in vivo models. nih.gov

The molecular basis for this radiosensitization appears to involve the modulation of the PI3K pathway. researchgate.netnih.gov In cells that were radiosensitized by tepotinib, MET inhibition was found to modulate PI3K activity, an effect not observed in resistant cells. researchgate.netnih.gov Furthermore, in some cancer cell models, tepotinib may abrogate the intra-S and G2/M checkpoints, thereby increasing the sensitivity of cancer cells to DNA damage. portico.org In other models, tepotinib-associated senescence, potentially linked to the blockade of the MAPK pathway, has been observed following combination treatment with IR. portico.org

Strategies for Overcoming Efflux Transporter-Mediated Resistance

Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, is a well-established mechanism of multidrug resistance (MDR) in cancer cells. researchgate.netnih.gov These transporters can efflux a wide range of chemotherapeutic drugs, reducing their intracellular concentration and efficacy. researchgate.net

Preclinical studies have revealed that tepotinib itself can act as a potent inhibitor of both ABCB1 and ABCG2 transporters. nih.govnih.govresearchgate.net This inhibitory action is thought to occur through direct binding to the drug-binding sites of these transporters, thereby blocking their efflux function. researchgate.net By inhibiting these transporters, tepotinib can reverse ABCB1- and ABCG2-mediated MDR, enhancing the cytotoxicity of substrate drugs in resistant cancer cells. nih.govnih.govresearchgate.net

In vivo studies using mouse models with drug-resistant tumors have shown that co-administration of tepotinib increases the intratumoral concentration of ABCG2 substrate drugs like topotecan (B1662842), leading to an enhanced antitumor effect. researchgate.net This suggests that tepotinib could be repositioned as an ABCG2 inhibitor and used in combination with substrate drugs to overcome MDR. researchgate.net Interestingly, while tepotinib is a substrate of ABCB1, its efficacy does not appear to be significantly affected by ABCB1 overexpression. portico.orgnih.gov

Preclinical Rationale for Dual Inhibition Strategies

The development of resistance to targeted therapies is a significant challenge in oncology. Preclinical research has increasingly focused on dual inhibition strategies, combining tepotinib with other agents to overcome or delay resistance and enhance antitumor activity. The rationale for these combinations is often rooted in the molecular mechanisms of tumorigenesis and drug resistance, particularly the activation of bypass signaling pathways.

A primary focus of dual inhibition strategies involving tepotinib has been to overcome acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). nih.govnih.gov MET amplification is a well-established mechanism of resistance to EGFR TKIs, occurring in a significant percentage of patients. nih.govdovepress.comsci-hub.se In the presence of EGFR blockade, MET amplification can act as a "bypass" pathway, leading to the EGFR-independent activation of downstream signaling molecules like ErbB3 and the PI3K/AKT pathway, thereby sustaining tumor growth. nih.gov Preclinical studies have consistently shown that combining tepotinib with an EGFR TKI can effectively counteract this resistance mechanism. nih.govsci-hub.setandfonline.com

In various NSCLC xenograft models with acquired resistance to EGFR TKIs driven by MET amplification, combination therapy has demonstrated significant efficacy. For instance, in models where first or second-generation EGFR inhibitors like gefitinib and afatinib (B358) were ineffective, the addition of tepotinib led to complete tumor regression. nih.gov This synergistic effect has also been observed in more complex "double resistant" models that harbor both a resistance mutation to first-generation EGFR TKIs (T790M) and MET amplification. nih.govnih.gov In these cases, combining tepotinib with a third-generation EGFR TKI, such as rociletinib, which is active against the T790M mutation, resulted in complete tumor regression, whereas monotherapy with either agent was only moderately effective. nih.govnih.gov This body of preclinical evidence provides a strong rationale for clinical trials investigating tepotinib in combination with EGFR TKIs for patients with EGFR-mutant, MET-amplified NSCLC. sci-hub.setandfonline.comnih.gov

Table 1: Preclinical Findings for Tepotinib and EGFR Inhibitor Combinations in NSCLC Models

Model (Cell Line/Xenograft) Genetic Profile Combination Agent(s) Key Finding Citation(s)
LU0858 EGFR L858R mutation, MET amplification Gefitinib, Afatinib EGFR TKIs alone had no effect; Tepotinib alone delayed tumor growth; Combination resulted in complete tumor regression. nih.gov
DFCI081 EGFR Del19 mutation, MET amplification Erlotinib (B232), Afatinib, Rociletinib Tepotinib alone or in combination with EGFR TKIs induced complete tumor regression. nih.gov
HCC827-GR-T790M EGFR Del19 & T790M mutations, MET amplification Erlotinib, Afatinib, Rociletinib Tepotinib combined with the third-generation EGFR-TKI rociletinib induced complete tumor regression. nih.govnih.gov
PC-9 EGFR-activating mutation, low c-Met Afatinib Tepotinib alone was ineffective; Combination with afatinib delayed tumor regrowth after afatinib withdrawal. nih.gov

Beyond EGFR-TKI resistance, the preclinical rationale for dual-inhibition strategies with tepotinib extends to other resistance mechanisms and therapeutic modalities. Activation of the MAPK pathway, for example, has been identified as a potential mechanism of resistance to MET inhibitors themselves. nih.gov Preclinical data suggest that combining tepotinib with inhibitors of downstream effectors in this pathway, such as MEK or SHP2, can produce synergistic anti-proliferative effects and delay the onset of tepotinib resistance. nih.govresearchgate.netfnih.org

Other rational combinations have been explored in different cancer types and contexts:

Autophagy Inhibition: In gastric cancer models, MET inhibitor-induced autophagy was identified as a potential resistance mechanism. The combination of tepotinib with an autophagy inhibitor like 3-MA resulted in a significant decrease in cancer cell viability. nih.gov

Chemotherapy Sensitization: Tepotinib has been shown to inhibit the function of multidrug resistance (MDR) transporters like ABCB1 and ABCG2. aacrjournals.orgresearchgate.net This suggests a strategy where tepotinib could be used to reverse resistance to certain chemotherapy drugs, such as topotecan, by increasing their intracellular accumulation in tumor cells. aacrjournals.org

Radiotherapy: In preclinical models of head and neck squamous cell carcinoma and glioma, combining tepotinib with ionizing radiation has demonstrated synergistic effects, leading to enhanced DNA damage, cell death, and radiosensitization. nih.gov This is based on the role of MET signaling in modulating the DNA damage response. nih.gov

These varied preclinical investigations highlight the versatility of tepotinib in combination strategies, targeting multiple, distinct resistance pathways across different cancers.

Table 2: Other Preclinical Dual-Inhibition Strategies with Tepotinib

Cancer Type / Context Combination Strategy Rationale Key Finding Citation(s)
NSCLC, Gastric Cancer SHP2 Inhibition Overcome resistance to MET inhibitors via MAPK pathway activation. Synergistic inhibition of cell proliferation and delayed emergence of tepotinib resistance. nih.govresearchgate.netfnih.org
NSCLC MEK Inhibition Overcome resistance to MET inhibitors via MAPK pathway activation. Preclinical data suggest potential to overcome resistance due to RAS mutations. nih.gov
Gastric Cancer Autophagy Inhibition (3-MA) Overcome MET inhibitor-induced autophagy as a resistance mechanism. Significantly decreased cell viability compared to single agents. nih.gov
Various Chemotherapy (Topotecan) Reverse ABCG2-mediated multidrug resistance. Tepotinib enhanced the antitumor effect of topotecan in ABCG2-overexpressing tumors. aacrjournals.org
Head and Neck Cancer Radiotherapy Radiosensitization by inhibiting MET-mediated DNA damage response. Enhanced DNA damage, cell death, and significant radiosensitization in vivo. nih.gov

Structural Activity Relationships and Medicinal Chemistry Considerations

Design Principles of Tepotinib (B1684694) Hydrochloride as a Type Ib MET Inhibitor

Tepotinib is a reversible, ATP-competitive small molecule inhibitor of the MET receptor tyrosine kinase. europa.eu It is classified as a Type Ib inhibitor, a category distinguished by high selectivity for the MET kinase. oatext.comoup.com The design of Type Ib inhibitors is centered on exploiting the unique autoinhibitory conformation of the MET kinase domain. oatext.com Specifically, these inhibitors are designed to bind to the ATP-binding pocket when the activation loop is in an inactive, "closed" conformation. nih.gov

The core design principle of Tepotinib involves interaction with key residues in this inactive state, particularly Tyrosine 1230 (Y1230) within the MET activation loop. oatext.comnih.gov This interaction stabilizes the inactive conformation, preventing the autophosphorylation of key tyrosine residues (Y1234 and Y1235) that is necessary for kinase activation. portico.orgmdpi.com By inhibiting both hepatocyte growth factor (HGF)-dependent and independent MET phosphorylation, Tepotinib provides a more comprehensive suppression of MET signaling compared to inhibitors that only target ligand-dependent activity. aacrjournals.orgwikidoc.org This design strategy results in potent inhibition of MET kinase activity and its downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. europa.euportico.org

Molecular Features Contributing to MET Selectivity

The high selectivity of Tepotinib for MET is a critical aspect of its design, minimizing off-target effects. oup.com Screening against a large panel of over 400 kinases demonstrated its remarkable specificity. aacrjournals.orgdovepress.com The 50% inhibitory concentration (IC50) for MET is approximately 1.7 to 4 nM. aacrjournals.orgselleckchem.com In a screening of 242 protein kinases, only a few were inhibited by more than 50% at a high concentration of 10 mmol/L, and their formal IC50 values were significantly higher than that for MET, indicating that pharmacologically relevant inhibition of these off-target kinases is unlikely. dovepress.com This selectivity is superior to that of Type Ia inhibitors like crizotinib (B193316) and Type II inhibitors such as cabozantinib. oup.com

The key molecular features responsible for this selectivity lie in the specific interactions within the MET ATP-binding site. The structure of Tepotinib is optimized to form precise hydrogen bonds and engage in favorable hydrophobic and π-stacking interactions that are unique to the MET kinase domain's inactive conformation. nih.gov

Table 1: Kinase Inhibitory Profile of Tepotinib

Kinase IC50 (nmol/L) Selectivity vs. MET
MET 1.7 - 4 -
IRAK4 615 - 2272 >200-fold
TrkA 615 - 2272 >200-fold
Axl 615 - 2272 >200-fold
IRAK1 615 - 2272 >200-fold
Mer 615 - 2272 >200-fold

Data sourced from multiple kinase screening assays. dovepress.comselleckchem.com

Insights from Molecular Docking and Dynamics Simulations on Protein Binding

Molecular docking and co-crystal structure analysis have provided detailed insights into Tepotinib's binding mode. The crystal structure of Tepotinib bound to the MET kinase domain (PDB-ID: 4R1V) shows the molecule adopting a U-shaped conformation within the ATP-binding pocket. nih.gov This binding is characterized by several critical interactions:

Hinge Region: The pyrimidine (B1678525) ring of Tepotinib forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov

Activation Loop Interaction: A key interaction is the π-stacking between the pyridazinone ring of Tepotinib and the sidechain of residue Y1230 in the activation loop. This interaction is vital for stabilizing the inactive kinase conformation and is associated with a high residence time for the inhibitor. nih.gov

These interactions effectively block the ATP-binding site, preventing kinase phosphorylation and subsequent activation of downstream signaling. portico.org Studies have shown that mutations affecting the A-loop conformation (like Y1235D) or the critical π-stacking interaction (like Y1230C) can reduce the residence time of Tepotinib. nih.gov

Tepotinib has been identified as a potent inhibitor of the ATP-binding cassette (ABC) efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). mdpi.comnih.govresearchgate.net These transporters are often overexpressed in cancer cells and contribute to multidrug resistance (MDR). stjohns.edu

Molecular docking simulations have confirmed these experimental findings, suggesting a high binding affinity of Tepotinib within the drug-binding sites of both ABCB1 and ABCG2. mdpi.comstjohns.edu

ABCB1: Docking studies indicate that Tepotinib has the highest affinity for the M- and H-sites of the ABCB1 transporter. mdpi.com

ABCG2: Similarly, molecular docking analysis suggests that Tepotinib may directly bind to the drug-binding site of ABCG2, which would block the binding and efflux of other substrate drugs. aacrjournals.org

By inhibiting these transporters, Tepotinib can reverse ABCB1- and ABCG2-mediated MDR, thereby increasing the intracellular concentration and enhancing the cytotoxicity of co-administered chemotherapy agents. stjohns.edu

The interaction of Tepotinib with major blood transport proteins has been investigated to understand its pharmacokinetic properties.

Human Serum Albumin (HSA): Spectroscopic and molecular docking studies have been used to evaluate the binding between Tepotinib and HSA. researchgate.net Docking results suggest that Tepotinib preferentially binds to site III of the albumin protein. researchgate.net This interaction was found to induce conformational changes in HSA and enhance the protein's thermal stability. researchgate.net

Table 2: Summary of Tepotinib Binding Interactions

Protein Target Binding Site/Region Key Interacting Residues (if known) Consequence of Binding
MET Kinase ATP-binding pocket Y1230 (π-stacking), Hinge region (H-bonds) Inhibition of kinase activity
ABCB1 Transporter M- and H-sites Drug-binding site Inhibition of efflux, reversal of MDR
ABCG2 Transporter Drug-binding site Drug-binding site Inhibition of efflux, reversal of MDR
Human Serum Albumin Site III N/A Drug transport, increased protein stability
Human Hemoglobin N/A N/A Drug transport, slight effect on protein stability

Data compiled from biophysical and computational studies. nih.govmdpi.comresearchgate.netresearcher.life

Chemical Modifications and Analogs in Research

The development of Tepotinib involved structural optimization from a parent lead compound (molecule 34). frontiersin.org This process included replacing a dimethoxy-substituted phenyl group with a difluoro-substituted phenyl group and a thiadiazolone nucleus with a pyridinone nucleus to create an intermediate (compound 35). frontiersin.org This modification led to improved therapeutic efficacy and reduced potential cardiotoxicity. frontiersin.org

Further research and derivatization of the Tepotinib scaffold have been documented in academic literature, primarily aiming to enhance metabolic stability and pharmacokinetic profiles. frontiersin.org

Table 3: Tepotinib Analogs and Modifications in Research

Compound/Analog Structural Modification Stated Goal of Modification
Compound 35 Replacement of thiadiazolone with a pyridinone nucleus from lead compound 34. Improved efficacy and reduced cardiotoxicity.
Derivatives 37, 38, 39 Modifications to the core Tepotinib structure. Improved in vivo stability and pharmacokinetic profile.
ABN401 (Derivative 7) Modification of the core Tepotinib structure. Improved in vivo stability, selectivity, and pharmacokinetics.

Information based on medicinal chemistry research. frontiersin.org

Among these, ABN401 is noted for its significant selectivity and favorable pharmacokinetic properties and has advanced into clinical trials for solid tumors. frontiersin.org This continuous process of chemical modification highlights the ongoing efforts to refine and improve upon the foundational structure of Tepotinib.

Pharmacodynamic Biomarkers and Translational Research Approaches in Preclinical Settings

Identification and Validation of Predictive Biomarkers for Tepotinib (B1684694) Response

Predictive biomarkers are essential for identifying patient populations most likely to benefit from Tepotinib therapy. In preclinical studies, several key biomarkers have been identified and validated, primarily focusing on alterations within the MET signaling pathway.

MET Exon 14 Skipping Detection

Mutations in the MET gene that lead to the skipping of exon 14 (METex14) have been identified as a primary oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). lung.orgamegroups.org This alteration results in a dysfunctional MET protein with increased stability and prolonged signaling, promoting uncontrolled cell growth. lung.org Preclinical models have demonstrated that tumors harboring METex14 skipping mutations are particularly sensitive to Tepotinib. cancerbiomed.org

The detection of METex14 skipping is a critical predictive biomarker for Tepotinib response. amegroups.org Various methods are employed for its detection, each with its own set of advantages and considerations.

Next-Generation Sequencing (NGS): Comprehensive genomic profiling using NGS is a robust method for identifying the diverse genetic alterations that can cause METex14 skipping. lung.orgascopubs.org It can be performed on DNA from tumor tissue or circulating tumor DNA (ctDNA) from liquid biopsies. msac.gov.aunih.gov The VISION clinical trial utilized NGS for patient selection, highlighting its clinical utility. ascopubs.orgmsac.gov.au

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): This method detects the direct result of the splicing alteration at the RNA level, by identifying the fusion of exon 13 to exon 15. ascopubs.org RT-PCR can be particularly useful for identifying noncanonical mutations that affect splicing. ascopubs.org The AmoyDx Pan Lung Cancer PCR Panel is an approved companion diagnostic tool for Tepotinib that uses RT-PCR. amegroups.org

In Situ Hybridization (ISH): While less common for detecting skipping mutations, techniques like FISH can be used to assess MET gene copy number, which often co-occurs with METex14 skipping. lung.orgamegroups.org

It is important to note that immunohistochemistry (IHC) is generally considered unsuitable for reliably detecting METex14 skipping. amegroups.org

Table 1: Methodologies for MET Exon 14 Skipping Detection

Detection Method Sample Type Target Analyte Key Advantages
Next-Generation Sequencing (NGS) Tumor Tissue, Liquid Biopsy (ctDNA) DNA Comprehensive genomic profiling, detects various mutation types. lung.orgascopubs.org
Reverse Transcriptase-PCR (RT-PCR) Tumor Tissue RNA Directly detects exon skipping, can identify noncanonical splice site mutations. ascopubs.org

MET Gene Amplification Status

MET gene amplification, characterized by an increased number of copies of the MET gene, is another key predictive biomarker for response to Tepotinib. ascopubs.orgmassivebio.com This amplification leads to overexpression of the MET receptor and subsequent activation of downstream signaling pathways, driving tumor growth. lung.org Preclinical studies have shown a strong correlation between high-level MET amplification and sensitivity to Tepotinib. ascopubs.orgnih.gov

The status of MET gene amplification is typically determined using the following methods:

Fluorescence In Situ Hybridization (FISH): FISH is a standard method used to quantify the MET gene copy number (GCN) relative to the centromere of chromosome 7 (CEP7). nih.govnih.gov A high MET/CEP7 ratio or a high GCN is indicative of amplification. nih.govnih.gov Different studies have used various cutoffs to define high-level amplification, such as a GCN of ≥10. ascopubs.orgmemoinoncology.com

Next-Generation Sequencing (NGS): NGS can also be used to assess MET gene amplification from both tissue and liquid biopsies. nih.govnih.gov

Preclinical evidence from patient-derived xenograft (PDX) models of hepatocellular carcinoma (HCC) demonstrated that tumors with high-level MET amplification exhibited complete or near-complete regression when treated with Tepotinib. ascopubs.org Similarly, in NSCLC models, Tepotinib has shown significant antitumor activity in the presence of high-level MET amplification. nih.gov

Table 2: Preclinical Efficacy of Tepotinib in High-Level MET-Amplified Models

Tumor Model MET Gene Copy Number (GCN) Response to Tepotinib Reference
HCC PDX 1 47.1 100% median tumor volume reduction ascopubs.org
HCC PDX 2 44.0 99.8% median tumor volume reduction ascopubs.org

HGF Levels and Their Predictive Potential

Hepatocyte growth factor (HGF) is the natural ligand for the MET receptor. windows.net High circulating levels of HGF have been associated with a poor prognosis in several cancers and can be an indicator of an activated HGF/MET signaling pathway. nih.govtandfonline.com While the predictive value of HGF levels for Tepotinib response is still under investigation, it is a biomarker of significant interest. nih.govtandfonline.com

In some preclinical and early clinical studies, plasma HGF levels have been evaluated. For instance, in a Phase I study, a patient with urachal cancer who showed a durable response to Tepotinib had low and stable plasma HGF levels throughout treatment. nih.gov Conversely, other patients with similarly low baseline HGF levels experienced disease progression. nih.gov Another patient with lung adenocarcinoma and an exceptionally high baseline HGF level saw a significant decrease after the first dose of Tepotinib but ultimately had progressive disease. nih.gov These findings suggest a complex relationship between HGF levels and treatment outcome, which may be influenced by other co-existing biomarkers and tumor heterogeneity. amegroups.org

Monitoring of Target Inhibition in Preclinical Models (e.g., phospho-MET levels)

A critical aspect of preclinical translational research for Tepotinib has been the direct measurement of its on-target activity. This is achieved by monitoring the phosphorylation status of the MET receptor (phospho-MET), which is a direct indicator of its activation state. aacrjournals.orgnih.gov Tepotinib is designed to inhibit MET phosphorylation. aacrjournals.org

In preclinical xenograft models, the levels of phospho-MET are measured in tumor tissues following Tepotinib administration. cancerbiomed.orgaacrjournals.org Studies have shown that Tepotinib potently inhibits both HGF-dependent and HGF-independent MET phosphorylation in a dose- and concentration-dependent manner. cancerbiomed.orgnih.gov For example, in EBC-1 lung cancer cells with MET amplification, Tepotinib inhibited MET phosphorylation with a low nanomolar IC50 value. nih.gov

These preclinical pharmacodynamic studies have been crucial for establishing the dose-response relationship and for determining the level of target inhibition required for anti-tumor efficacy. aacrjournals.orgnih.gov

Methodologies for Biomarker Discovery and Validation

The discovery and validation of predictive biomarkers for Tepotinib have relied on a range of advanced molecular and analytical techniques in the preclinical setting.

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, have been invaluable. ascopubs.org These models better recapitulate the heterogeneity of human tumors compared to traditional cell line-derived xenografts. By treating a panel of PDX models with Tepotinib and analyzing their genomic profiles, researchers can correlate specific genetic alterations, like MET amplification, with treatment response. ascopubs.org

Genomic and Transcriptomic Profiling: Comprehensive analyses of the tumor genome and transcriptome using technologies like NGS and microarrays have been central to identifying mutations, gene amplifications, and expression changes in the MET pathway and other cancer-related genes. ascopubs.orgascopubs.org

Immunohistochemistry (IHC) and In Situ Hybridization (ISH): These tissue-based techniques are used to assess protein expression (e.g., total MET) and gene copy number (MET amplification), respectively. nih.govnih.gov They are essential for validating findings from genomic screens at the protein and gene level within the tumor microenvironment.

Liquid Biopsies: The analysis of circulating tumor DNA (ctDNA) from plasma has emerged as a minimally invasive method for detecting biomarkers like METex14 skipping and MET amplification. nih.govnih.gov Preclinical studies and subsequent clinical trials have validated the use of liquid biopsies for patient selection and monitoring. nih.gov

Correlation between Preclinical Pharmacodynamics and Efficacy

A cornerstone of the translational research for Tepotinib has been establishing a clear link between its pharmacodynamic effects (target inhibition) and its preclinical efficacy (tumor growth inhibition). aacrjournals.orgnih.gov

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling has been employed to quantify the relationship between Tepotinib exposure, phospho-MET inhibition, and tumor response. aacrjournals.orgnih.gov In the KP-4 pancreatic cancer xenograft model, it was determined that near-complete inhibition of phospho-MET (≥95%) was necessary to achieve tumor stasis or regression. aacrjournals.orgresearchgate.net

This quantitative understanding of the PK/PD relationship in preclinical models was instrumental in guiding the dose selection for clinical trials. By integrating preclinical data on target inhibition with clinical pharmacokinetic data, a translational modeling approach predicted that a specific dose in humans would achieve the requisite level of phospho-MET inhibition for efficacy. aacrjournals.orgnih.gov This efficacy-driven approach, based on a deep understanding of preclinical pharmacodynamics, supported the selection of the recommended Phase II dose of Tepotinib. aacrjournals.orgnih.gov

Table 3: Correlation of Phospho-MET Inhibition with Antitumor Activity

Model Key Finding Implication Reference
KP-4 Xenograft ≥95% phospho-MET inhibition required for tumor regression. Established a pharmacodynamic criterion for efficacy. aacrjournals.orgresearchgate.net
Various Xenografts Dose-dependent inhibition of MET phosphorylation translated to dose-dependent antitumor activity. Demonstrated a direct link between target engagement and therapeutic effect. nih.gov
HCC PDX Strong response in models with high-level MET amplification. Validated MET amplification as a strong predictive biomarker for efficacy. ascopubs.org

Advanced Research Methodologies and Techniques Employed in Tepotinib Hydrochloride Studies

Cell-Based Assays (e.g., proliferation, migration, invasion, apoptosis assays)

Cell-based assays are fundamental in assessing the functional consequences of MET inhibition by tepotinib (B1684694) in cancer cells. These in vitro studies provide crucial insights into the compound's anti-tumor activity.

Proliferation Assays: The effect of tepotinib on cell proliferation is commonly measured using MTT assays. Studies have shown that tepotinib inhibits the proliferation of cancer cells in a concentration-dependent manner. nih.govnih.gov For instance, in melanoma cells (WM451), tepotinib significantly decreased cell proliferation. nih.govresearchgate.net In gastric cancer cells (MKN-45) with MET gene amplification, tepotinib demonstrated potent inhibition of viability with an IC50 of 6.2 nM, while having minimal effect on cells with normal MET expression. swissmedic.chfda.gov

Migration and Invasion Assays: The ability of tepotinib to inhibit cancer cell motility is evaluated through wound healing and Transwell assays. Research has demonstrated that tepotinib significantly suppresses the migratory and invasive capabilities of melanoma cells. nih.govnih.gov In H441 non-small cell lung cancer (NSCLC) cells, which overexpress MET, tepotinib inhibited HGF-induced cell migration at concentrations as low as 0.1 nM. swissmedic.chfda.gov

Apoptosis Assays: To determine if tepotinib induces programmed cell death, TUNEL staining and analysis of apoptotic proteins are employed. Studies have confirmed that tepotinib promotes apoptosis in melanoma cells. nih.govnih.gov This is further supported by findings in tumor-bearing mice where tepotinib treatment led to increased tumor cell apoptosis. swissmedic.ch

Table 1: Summary of Tepotinib's Effects in Cell-Based Assays

Assay TypeCell Line ExampleKey FindingReference
Proliferation (MTT)MKN-45 (Gastric Cancer)Inhibited cell viability with an IC50 of 6.2 nM. swissmedic.chfda.gov
Proliferation (MTT)WM451 (Melanoma)Significantly decreased cell proliferation in a concentration-dependent manner. nih.govresearchgate.net
Migration (Wound Healing)WM451 (Melanoma)Significantly diminished cell migration. nih.govresearchgate.net
MigrationH441 (NSCLC)Inhibited HGF-induced migration at ≥ 0.1 nM. swissmedic.chfda.gov
Invasion (Transwell)WM451 (Melanoma)Significantly suppressed invasive activity. nih.govresearchgate.net
Apoptosis (TUNEL)WM451 (Melanoma)Exhibited promotive effects on the induction of apoptosis. nih.govnih.gov

Kinase Activity Assays (e.g., using isolated MET kinase domain)

To directly measure the inhibitory effect of tepotinib on its molecular target, kinase activity assays are performed using the isolated MET kinase domain. These biochemical assays are crucial for determining the potency and selectivity of the compound.

Biochemical flash-plate assays using a recombinant human MET kinase domain have been employed to quantify tepotinib's inhibitory activity. nih.gov These assays measure the incorporation of radiolabeled ATP into a substrate peptide. pmda.go.jp Results from these studies have consistently shown that tepotinib is a potent inhibitor of MET kinase activity, with IC50 values in the low nanomolar range. windows.net Two independent experiments reported IC50 values of 1.7 and 1.8 nmol/L, respectively. nih.govpmda.go.jp This high potency confirms that tepotinib directly and effectively targets the MET kinase. Furthermore, X-ray crystallographic analysis has revealed that tepotinib binds to the ATP-binding site of MET, classifying it as a type I, ATP-competitive inhibitor. swissmedic.chpmda.go.jp

Table 2: Tepotinib Potency in Kinase Activity Assays

Assay DescriptionReported IC50 ValueReference
Inhibition of recombinant MET kinase activity1.7 nmol/L and 1.8 nmol/L nih.govpmda.go.jp
Inhibition of MET kinase activitySingle-digit nanomolar range windows.net

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the downstream effects of MET inhibition by tepotinib at the protein and gene levels.

Western blotting is a key technique used to analyze changes in protein expression and phosphorylation states following treatment with tepotinib. This method has been widely used to confirm that tepotinib inhibits the phosphorylation of MET and its downstream signaling molecules, such as AKT and ERK1/2. pmda.go.jpmdpi.com Studies in melanoma cells have shown that tepotinib treatment blocks the activation of MET and the PI3K/AKT signaling pathway. nih.govnih.gov Similarly, in NSCLC and gastric cancer cell lines, tepotinib effectively inhibits the phosphorylation of MET, GAB1, AKT, and ERK1/2. pmda.go.jp This inhibition of key signaling pathways is a direct consequence of tepotinib's binding to MET and is central to its anti-tumor effects. windows.net

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is utilized to quantify changes in gene expression levels. This technique has been used in studies to assess the expression of MET itself in various cell lines. biorxiv.org In the context of tepotinib research, RT-qPCR has been employed to investigate whether the compound influences the expression of genes related to drug resistance, such as those encoding ABC transporters and cytochrome P450 (CYP) enzymes. One study found that tepotinib did not significantly affect the gene expression of these clinically relevant transporters and enzymes, suggesting it is unlikely to cause induction-based drug-drug interactions or influence multidrug resistance through this mechanism. nih.gov

The CRISPR/Cas9 gene-editing technology is a powerful tool for creating preclinical models to study drug action and resistance. nih.gov While specific studies detailing the use of CRISPR/Cas9 to generate tepotinib-resistant cell lines are emerging, the technology is crucial for understanding resistance mechanisms. For example, CRISPR has been used to create cell models with specific mutations, such as the MET exon 14 skipping alteration, to study the efficacy of MET inhibitors. researchgate.net Genome-wide CRISPR/Cas9 screens can be used to identify genes whose knockout confers resistance to a particular drug, providing valuable insights into potential resistance pathways that could arise in patients treated with tepotinib. mdpi.commdpi.com This approach allows researchers to proactively investigate and devise strategies to overcome potential clinical resistance.

Biophysical Techniques (e.g., Fluorescence Spectroscopy, UV-Vis, Circular Dichroism, Microcalorimetry)

Biophysical techniques are employed to study the molecular interactions between tepotinib and other biological molecules, such as plasma proteins, which can influence the drug's pharmacokinetics.

Fluorescence Spectroscopy: This technique has been used to investigate the binding interaction between tepotinib and human serum albumin (HSA), the primary drug-carrying protein in the blood. Studies have shown that tepotinib quenches the intrinsic fluorescence of HSA, indicating a binding interaction. The analysis suggests that this quenching occurs through a static mechanism, meaning a stable ground-state complex is formed between tepotinib and HSA. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-visible absorption spectroscopy complements fluorescence studies by detecting changes in the absorption spectra of the protein upon ligand binding. A hyperchromic effect observed in the HSA spectrum upon the addition of tepotinib further confirms the interaction and complex formation. researchgate.netacs.org

Computational Approaches

Computational methodologies are integral to modern drug discovery and development, enabling researchers to predict molecular interactions, understand mechanisms of action, and anticipate pharmacokinetic behaviors before and during clinical trials. In the study of Tepotinib Hydrochloride, these approaches have provided crucial insights into its function and efficacy.

Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a ligand, such as Tepotinib, and its target protein at an atomic level. These techniques predict the binding conformation and affinity, offering insights into the drug's mechanism of action.

Studies have utilized molecular docking to confirm that this compound potently inhibits the ABCB1 and ABCG2 efflux transporters, which are proteins that can pump drugs out of cancer cells, leading to multidrug resistance. targetmol.com By directly binding to the drug-binding sites of these transporters, Tepotinib can reverse this resistance, enhancing the effectiveness of other chemotherapy agents. researchgate.net The primary mechanism of Tepotinib involves deactivating the MET signaling pathway by binding to the MET kinase. researchgate.netportico.org

Molecular dynamics simulations have been employed to further investigate the stability and dynamics of Tepotinib when bound to its targets. In one study, virtual screening and molecular dynamics simulations were used to explore the binding of Tepotinib to CXCL9, a chemokine involved in inflammatory responses. researchgate.netbiorxiv.org These simulations provided detailed information on the binding stability and interactions over time.

Target ProteinComputational MethodKey FindingSource
MET KinaseMolecular DockingBinds to and deactivates the MET signaling pathway. researchgate.netportico.org
ABCB1/ABCG2 TransportersMolecular DockingInhibits efflux activity, potentially reversing multidrug resistance. targetmol.comresearchgate.net
CXCL9Virtual Screening & Molecular Dynamics SimulationExhibited a strong binding affinity of -6.8 kcal/mol. researchgate.netbiorxiv.org

In silico prediction models, particularly physiologically based pharmacokinetic (PBPK) modeling, play a critical role in translating non-clinical data into clinical predictions. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual population, helping to predict drug-drug interactions (DDIs) and inform dosing regimens. certara.com.cnswiftcore.com

For this compound (marketed as Tepmetko), PBPK models have been utilized to evaluate potential DDIs, potentially reducing the need for dedicated clinical DDI studies. certara.com.cn The U.S. Food and Drug Administration (FDA) increasingly considers such in silico data in regulatory decision-making. certara.com.cn

Furthermore, pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation using data from xenograft mouse models have been instrumental. These models helped predict that achieving a greater than 95% inhibition of MET phosphorylation is necessary for significant tumor regression. hpfb-dgpsa.ca This led to the determination that a minimum target efficacious plasma concentration of Tepotinib in humans should be 146 ng/mL to achieve an optimal therapeutic response. hpfb-dgpsa.ca Simulations also confirmed that the proposed clinical dose was sufficient to achieve this level of sustained phospho-MET inhibition in the majority of patients. fda.gov

In vivo Preclinical Model Development and Characterization

In vivo preclinical models are essential for evaluating the anti-tumor efficacy and mechanism of action of a drug in a living organism before human trials. A variety of models have been used to characterize this compound's activity against tumors with MET alterations. windows.netnih.gov

The majority of these studies have utilized subcutaneous xenograft models , where human tumor cells are implanted under the skin of immunocompromised mice. windows.netnih.gov These models have demonstrated that Tepotinib induces dose-dependent tumor growth inhibition and, in some cases, complete tumor regression, particularly in tumors with MET amplification or MET exon 14 (METex14) skipping alterations. nih.govswissmedic.ch For instance, in mice with EBC-1 tumors (which have MET amplification), Tepotinib treatment led to complete regressions. nih.gov

To better mimic the tumor microenvironment and metastatic disease, more complex models have been employed:

Orthotopic models : These involve implanting tumor cells into the corresponding organ of origin. Tepotinib has been tested in an orthotopic hepatocellular carcinoma (HCC) model and in orthotopic (intracranial) models using tissue from brain metastases of lung tumors. windows.netnih.gov In these models, Tepotinib showed significant anti-tumor activity, indicating it can cross the blood-brain barrier and elicit a response. windows.netnih.govswissmedic.ch

Patient-Derived Xenograft (PDX) models : These models involve the implantation of tumor tissue directly from a patient into a mouse. PDX models are considered more representative of human tumor heterogeneity. Tepotinib has been evaluated in PDX models of non-small cell lung cancer (NSCLC) brain metastases. nih.govnih.gov In a study of 20 PDX models, only the two models with high-level MET amplification showed a response to Tepotinib, confirming the drug's selective efficacy. nih.gov

These preclinical models have been crucial in establishing the proof of concept for Tepotinib's efficacy against tumors with specific MET alterations across various cancer types, including NSCLC, gastric cancer, and HCC. windows.netnih.gov

Model TypeCancer Type / Cell LineKey MET AlterationObserved Effect of TepotinibSource
Subcutaneous XenograftNSCLC (EBC-1)MET AmplificationDose-dependent tumor growth inhibition and complete regression. nih.gov
Subcutaneous XenograftLiver CancerMET OverexpressionShowed higher anticancer efficacy than sorafenib. portico.org
Orthotopic XenograftHepatocellular Carcinoma (HCC)MET AmplificationTumor shrinkage. windows.net
Orthotopic (Intracranial) XenograftBrain Metastases of Lung TumorMET AmplificationSignificant anti-tumor activity and tumor shrinkage. windows.netnih.govswissmedic.ch
Patient-Derived Xenograft (PDX)NSCLC Brain MetastasesHigh-level MET AmplificationTumor regression in MET-amplified models. nih.gov
Patient-Derived Xenograft (PDX)METex14 Skipping Lung CancerMETex14 SkippingUsed to study mechanisms of drug resistance. nih.govresearchgate.net

Future Directions and Unanswered Questions in Tepotinib Hydrochloride Research

Elucidation of Novel Resistance Mechanisms

A primary challenge in targeted cancer therapy is the development of resistance. While some mechanisms of resistance to MET tyrosine kinase inhibitors (TKIs) are known, such as secondary MET kinase domain mutations (e.g., affecting D1228 or Y1230) and bypass signaling, a comprehensive understanding remains elusive. nih.gov Future research must focus on identifying and characterizing novel mechanisms of both pre-existing and acquired resistance to tepotinib (B1684694). This includes investigating the role of histological transformation and mutations in downstream effector pathways. nih.gov A deeper understanding of these resistance pathways is crucial for developing strategies to overcome them and to guide the development of next-generation therapies. onclive.com

Exploration of Additional Preclinical Synergistic Combination Therapies

The therapeutic efficacy of tepotinib may be enhanced through combination with other agents. Preclinical studies have already demonstrated the potential of combining tepotinib with epidermal growth factor receptor (EGFR) TKIs to overcome MET-amplification-driven resistance. nih.govtandfonline.com Further preclinical investigations are warranted to explore other synergistic combinations.

Promising areas of exploration include:

Combination with SHP2 inhibitors: Co-treatment with inhibitors of Src homology 2 domain-containing phosphatase 2 (SHP2), which is involved in MAPK pathway activation, has shown synergistic inhibition of cell proliferation and delayed emergence of tepotinib resistance in vitro. nih.gov

Combination with autophagy inhibitors: In gastric cancer models, MET inhibitor-induced autophagy has been suggested as a resistance mechanism. Combining tepotinib with an autophagy inhibitor like 3-methyladenine (B1666300) (3-MA) significantly decreased cell viability in vitro. nih.gov

Combination with chemotherapy: Research indicates that tepotinib can reverse multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2. stjohns.edunih.govnih.gov This suggests a potential strategy of co-administering tepotinib with conventional chemotherapeutic drugs that are substrates of these transporters to enhance their efficacy. stjohns.edunih.govresearchgate.net For instance, tepotinib has been shown to potentiate the anticancer effects of paclitaxel (B517696) and vincristine (B1662923) in vitro. researchgate.netnih.gov

Combination with radiotherapy: Preclinical evidence in glioma and head and neck cancer models suggests that tepotinib can act as a radiosensitizer, indicating a potential synergistic effect with radiation therapy. nih.govresearchgate.net

Table 1: Preclinical Synergistic Combinations with Tepotinib

Combination Agent Cancer Model Observed Effect Reference
EGFR TKIs (Gefitinib, Erlotinib (B232), Rociletinib (B611991), Osimertinib) Non-Small Cell Lung Cancer (NSCLC), Triple-Negative Breast Cancer (TNBC) Overcomes MET-mediated resistance, induces tumor regression, synergistic anti-proliferative effect. nih.govtandfonline.com
SHP2 Inhibitor EBC-1, Hs746T, NCI-H1993, MKN-45 cells Delayed resistance, synergistic inhibition of cell proliferation. nih.gov
Autophagy Inhibitor (3-MA) Gastric Cancer Decreased cell viability. nih.gov
Chemotherapy (Daunorubicin, Mitoxantrone, Paclitaxel, Vincristine) Various in vitro models Reversal of multidrug resistance. nih.govencyclopedia.pubnih.gov
Radiation Glioma, Head and Neck Cancer Radiosensitization, synergistic prolongation of survival. nih.govresearchgate.net

Investigation of Tepotinib's Role Beyond Primary MET-Driven Cancers in Preclinical Settings

While tepotinib's primary indication is for MET-driven cancers, its therapeutic potential may extend to other malignancies. nih.gov Preclinical studies have already shown antitumor activity in models of liposarcoma, hepatocellular carcinoma (HCC), head and neck squamous cell carcinoma, bladder cancer, and neuroblastoma. nih.gov Further preclinical investigation is needed to explore the efficacy and underlying mechanisms of tepotinib in a broader range of cancers where MET signaling may play a secondary or less defined role. This research could uncover new patient populations who might benefit from tepotinib therapy.

Development of Next-Generation MET Inhibitors Based on Tepotinib's Molecular Insights

The development of tepotinib, a highly selective type Ib MET inhibitor, has provided valuable insights into the molecular interactions required for potent and selective MET inhibition. nih.gov Specifically, it binds to MET in a U-shaped conformation, interacting with key residues like Y1230, D1222, and M1160 in the hinge region. nih.gov This structural and mechanistic understanding should be leveraged to design and develop next-generation MET inhibitors. onclive.com The goal is to create compounds with improved efficacy, potentially overcoming known resistance mechanisms, and enhanced selectivity to minimize off-target effects. researchgate.net

Refining Preclinical Models to Better Mimic Complex Tumor Microenvironments

The success of translating preclinical findings to clinical efficacy relies heavily on the quality of the preclinical models used. nih.govresearchgate.netmdpi.com Future research should focus on developing and utilizing more sophisticated preclinical models that more accurately replicate the complex human tumor microenvironment. This includes the use of patient-derived xenografts (PDXs) and orthotopic implantation models, which have already shown the ability of tepotinib to induce regression of brain metastases. nih.govdovepress.comnih.gov Incorporating immune system components into these models will also be critical for evaluating potential interactions between tepotinib and the host immune response. Translational pharmacokinetic-pharmacodynamic (PK/PD) modeling, which integrates preclinical and clinical data, will continue to be a valuable tool in refining dose projections and schedules. nih.govresearchgate.netresearchgate.net

Deepening Understanding of Tepotinib's Molecular Interactions with Drug Transporters and Metabolizing Enzymes

Tepotinib's interaction with drug transporters and metabolizing enzymes has significant implications for drug-drug interactions and multidrug resistance. nih.govmdpi.comresearchgate.net Tepotinib is primarily metabolized by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2C8. oncologynewscentral.comdrugbank.comdrugs.comfda.gov In vitro studies have shown that tepotinib can inhibit several CYP isoforms with varying potencies, including CYP2C9 and to a lesser extent, CYP3A4, CYP2C8, and CYP2C19. nih.gov

Crucially, tepotinib has been identified as a potent inhibitor of the ABC drug efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP). stjohns.edunih.govnih.govnih.govencyclopedia.pubnih.govmdpi.com This inhibition can reverse multidrug resistance to other chemotherapeutic agents. nih.govnih.gov Molecular docking studies suggest that tepotinib binds directly to the drug-binding sites of these transporters. stjohns.edunih.gov Interestingly, while tepotinib inhibits the ATPase activity of ABCB1, it stimulates the ATPase activity of ABCG2. stjohns.edu Further research is needed to fully elucidate the clinical relevance of these interactions. For example, while tepotinib is an in vitro inhibitor of UGT1A9, the clinical significance is unknown. europa.eu A deeper molecular understanding of these interactions will be vital for predicting and managing drug-drug interactions and for strategically using tepotinib to overcome resistance in combination therapies. nih.govnih.gov

Table 2: Investigated Interactions of Tepotinib with Drug Transporters and Metabolizing Enzymes

Protein Family Specific Protein Observed Interaction Reference
ABC Transporters ABCB1 (P-gp) Potent inhibitor; substrate; reverses MDR. stjohns.edunih.govmdpi.comnih.gov
ABCG2 (BCRP) Potent inhibitor; reverses MDR. stjohns.edunih.govnih.gov
ABCC1 Negligible interaction. nih.govnih.gov
Cytochrome P450 (CYP) Enzymes CYP3A4 Primary metabolizing enzyme; moderate inhibitor in vitro. nih.govoncologynewscentral.comdrugbank.comdrugs.comfda.gov
CYP2C8 Primary metabolizing enzyme; weak inhibitor in vitro. nih.govoncologynewscentral.comdrugbank.comdrugs.comfda.gov
CYP2C9 Potent inhibitor in vitro; no clinically important inhibition predicted. nih.govoncologynewscentral.com
CYP2C19 Weak inhibitor in vitro. nih.gov
CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP2E1 Not inhibited at clinically relevant concentrations. oncologynewscentral.comdrugs.com
UDP-glucuronosyltransferases (UGTs) UGT1A9 Inhibitor in vitro (clinical relevance unknown). europa.eu
UGT1A1, UGT1A3/4/6, UGT2B7/15/17 Not inhibited at clinically relevant concentrations. oncologynewscentral.comeuropa.eu

Q & A

Q. What is the primary mechanism of action of Tepotinib Hydrochloride, and how is it validated in preclinical models?

this compound is a selective MET kinase inhibitor. Its mechanism involves binding to the ATP-binding pocket of MET, blocking downstream signaling pathways (e.g., PI3K/AKT, MAPK) critical for tumor proliferation and survival. Methodological validation includes:

  • In vitro assays : Dose-response curves in MET-dependent cell lines (e.g., Hs746T gastric cancer cells) to measure IC50 values .
  • In vivo models : Xenograft studies in immunodeficient mice, with tumor volume regression as a primary endpoint. MET phosphorylation status is assessed via immunohistochemistry (IHC) or Western blotting to confirm target engagement .

Q. What are the standard pharmacokinetic (PK) parameters of this compound in humans?

Key PK parameters derived from population analyses include:

ParameterValueSource Study Design
Effective half-life~32 hoursPhase I/II trials (30–1400 mg)
BioavailabilityDose-dependent (↓ at >500 mg)Cross-study PK modeling
ClearanceTime-independentHealthy vs. patient comparisons
These data support once-daily dosing in clinical settings .

Q. How are MET exon 14 skipping mutations detected in preclinical studies?

  • Molecular techniques : RT-PCR or NGS to identify MET exon 14 skipping in cell lines or patient-derived xenografts (PDXs).
  • Functional validation : CRISPR/Cas9 knockout of MET in responsive models to confirm on-target effects .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro potency and clinical efficacy of this compound?

  • Data triangulation : Compare IC50 values from cell-based assays with trough plasma concentrations (Cmin) in patients.
  • Covariate analysis : Use bootstrap-based forest plots to evaluate intrinsic/extrinsic factors (e.g., hepatic impairment, drug-drug interactions) that may alter exposure .
  • Tumor microenvironment (TME) models : 3D co-culture systems to simulate stromal interactions affecting drug penetration .

Q. What methodological strategies optimize dosing regimens for this compound in heterogeneous populations?

  • Population PK/PD modeling : Incorporate covariates (e.g., body weight, renal function) to simulate exposure-response relationships.
  • Monte Carlo simulations : Predict probability of target attainment (PTA) for MET inhibition across subpopulations .
  • Therapeutic drug monitoring (TDM) : Validate LC-MS/MS assays to measure plasma concentrations and adjust doses in real time .

Q. How should researchers design studies to resolve discrepancies in MET inhibition biomarkers?

  • Multi-omics integration : Pair IHC for MET phosphorylation with transcriptomic (RNA-seq) or proteomic (mass spectrometry) profiling to identify compensatory pathways.
  • Longitudinal sampling : Serial biopsies in clinical trials to track biomarker dynamics and resistance mechanisms .

Q. What experimental controls are critical for validating this compound’s selectivity?

  • Off-target panels : Screen against 300+ kinases using competitive binding assays (e.g., KINOMEscan).
  • Negative controls : Use MET wild-type isogenic cell lines to isolate MET-specific effects .

Methodological Guidance for Data Reporting

Q. How should PK/PD data from this compound studies be structured in publications?

  • Tables : Summarize geometric mean ratios (GMRs) for AUC and Cmax with 90% confidence intervals.
  • Figures : Forest plots for covariate effects or spaghetti plots for individual PK trajectories .
  • Reproducibility : Deposit raw PK data in public repositories (e.g., ClinicalTrials.gov ) with detailed bioanalytical methods .

Q. What statistical approaches are recommended for analyzing time-to-event endpoints in Tepotinib trials?

  • Kaplan-Meier analysis : Stratify patients by MET amplification status (FISH) or response criteria (RECIST v1.1).
  • Cox regression : Adjust for baseline covariates (e.g., prior therapies, ECOG status) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with preclinical reporting guidelines for Tepotinib studies?

  • ARRIVE 2.0 guidelines : Report animal sample sizes, randomization, and blinding in xenograft studies.
  • FAIR data principles : Share protocols, raw images, and analysis code via platforms like Zenodo .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。